molecular formula C15H12N2O2 B1667731 N-(1,2-benzoxazol-3-yl)-4-methylbenzamide CAS No. 891025-25-5

N-(1,2-benzoxazol-3-yl)-4-methylbenzamide

Cat. No. B1667731
M. Wt: 252.27 g/mol
InChI Key: IEPCQLHHUYRTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,2-benzoxazol-3-yl)-4-methylbenzamide” appears to be a chemical compound. However, there is limited information available about this specific compound. It seems to be related to other compounds with a 1,2-benzoxazol-3-yl structure123.



Synthesis Analysis

There is no specific information available on the synthesis of “N-(1,2-benzoxazol-3-yl)-4-methylbenzamide”. However, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described4.



Molecular Structure Analysis

The molecular structure of “N-(1,2-benzoxazol-3-yl)-4-methylbenzamide” is not explicitly available. However, compounds with a 1,2-benzoxazol-3-yl structure are known32.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-(1,2-benzoxazol-3-yl)-4-methylbenzamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,2-benzoxazol-3-yl)-4-methylbenzamide” are not explicitly available. However, related compounds with a 1,2-benzoxazol-3-yl structure have been described32.


Scientific Research Applications

Cancer Treatment Research

The compound AZD4877, structurally related to N-(1,2-benzoxazol-3-yl)-4-methylbenzamide, has been identified as a potential anticancer agent. This compound functions as a kinesin spindle protein (KSP) inhibitor, exhibiting high biochemical potency and suitable pharmaceutical properties for clinical development. It induces cell cycle arrest in mitosis, leading to cellular death, and has shown notable efficacy in vivo for cancer treatment (Theoclitou et al., 2011).

Sigma-2 Receptor Probing

Benzamide analogs, akin to N-(1,2-benzoxazol-3-yl)-4-methylbenzamide, have been used as probes for sigma-2 receptors. These compounds are valuable in studying the receptor's role in various physiological processes. For instance, one study explored the binding affinities of radiolabeled benzamide analogs to sigma-2 receptors, providing insight into their potential applications in medical research and diagnostics (Xu et al., 2005).

Electrochemical Applications

Benzoxazole derivatives, including compounds similar to N-(1,2-benzoxazol-3-yl)-4-methylbenzamide, have been studied for their electrochemical properties. These studies are crucial in understanding the quantitative determination of benzoxazoles using techniques like differential puls voltammetry (DPV) and square wave voltammetry (SWV). Such research aids in developing sensitive methods for detecting these compounds in various mediums (Zeybek et al., 2009).

Alzheimer's Disease Imaging

Certain 1,3-benzoxazole derivatives have been synthesized and evaluated as potential imaging agents for Alzheimer's Disease-related amyloid plaque. This research is pivotal in developing diagnostic tools for neurodegenerative diseases. These compounds have shown binding affinities in vitro and have been tested in vivo for their ability to cross the blood-brain barrier (Hausner et al., 2009).

Safety And Hazards

There is no specific safety and hazard information available for “N-(1,2-benzoxazol-3-yl)-4-methylbenzamide”.


Future Directions

The future directions of “N-(1,2-benzoxazol-3-yl)-4-methylbenzamide” are not explicitly available. However, the design and development of new drugs with potential antimicrobial activity are needed, and the best practice to develop new molecules is modification of the structure of the existing drug molecules4.


Please note that this information is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized databases or contact a chemical expert.


properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)15(18)16-14-12-4-2-3-5-13(12)19-17-14/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPCQLHHUYRTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NOC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-benzoxazol-3-yl)-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2-benzoxazol-3-yl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(1,2-benzoxazol-3-yl)-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(1,2-benzoxazol-3-yl)-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(1,2-benzoxazol-3-yl)-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(1,2-benzoxazol-3-yl)-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(1,2-benzoxazol-3-yl)-4-methylbenzamide

Citations

For This Compound
1
Citations
D Schröder, C Rehbach, C Seyffarth… - Biochemical and …, 2013 - Elsevier
Ectopic expression of the neuron-specific inositol-1,4,5-trisphosphate-3-kinase A (ITPKA) in lung cancer cells increases their metastatic potential because the protein exhibits two actin …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.